molecular formula C10H5F4N B11890442 8-Fluoro-2-(trifluoromethyl)quinoline

8-Fluoro-2-(trifluoromethyl)quinoline

Cat. No.: B11890442
M. Wt: 215.15 g/mol
InChI Key: CHOFHSSVBBYFMT-UHFFFAOYSA-N
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Description

8-Fluoro-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The incorporation of fluorine atoms into quinoline structures can significantly enhance their biological activity and other unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2-(trifluoromethyl)quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of 2-aminobenzotrifluoride with ethyl fluoroacetate under basic conditions can yield the desired quinoline derivative . Another method involves the direct fluorination of quinoline derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

Mechanism of Action

The mechanism of action of 8-Fluoro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-2-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H5F4N

Molecular Weight

215.15 g/mol

IUPAC Name

8-fluoro-2-(trifluoromethyl)quinoline

InChI

InChI=1S/C10H5F4N/c11-7-3-1-2-6-4-5-8(10(12,13)14)15-9(6)7/h1-5H

InChI Key

CHOFHSSVBBYFMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2)C(F)(F)F

Origin of Product

United States

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